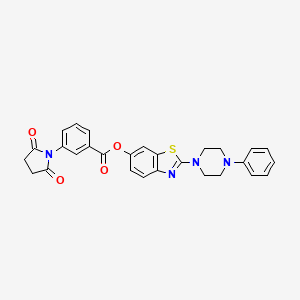
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenylpiperazine moiety, and a dioxopyrrolidinyl benzoate group
作用机制
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
Similar compounds have shown inhibitory activity against ache . The mechanism of inhibition was analyzed by the kinetic study, and the result indicated that the compound was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
Similar compounds have been shown to inhibit acetylcholinesterase (ache), which plays a crucial role in the cholinergic neurotransmission pathway . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognition functions .
Pharmacokinetics
The physical form of similar compounds is solid , which might influence its absorption and distribution in the body.
Result of Action
Similar compounds have shown moderate acetylcholinesterase inhibitory activities in vitro . This could potentially lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
准备方法
The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the phenylpiperazine group, and the coupling with the dioxopyrrolidinyl benzoate moiety. The synthetic route may involve the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Phenylpiperazine Group: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable phenylpiperazine derivative reacts with the benzothiazole intermediate.
Coupling with Dioxopyrrolidinyl Benzoate: The final step involves the coupling of the benzothiazole-phenylpiperazine intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the compound, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders such as epilepsy and anxiety.
Biological Studies: It has been used in various biological assays to study its effects on cellular processes and molecular pathways.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactivity and developing new synthetic methodologies.
Industrial Applications:
相似化合物的比较
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar dioxopyrrolidinyl moiety but differs in its overall structure and specific applications.
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide: Another compound with a dioxopyrrolidinyl group, but with different substituents and biological activities.
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound has a pyrrolidine-2,5-dione core but differs in its substituents and pharmacological properties.
属性
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4S/c33-25-11-12-26(34)32(25)21-8-4-5-19(17-21)27(35)36-22-9-10-23-24(18-22)37-28(29-23)31-15-13-30(14-16-31)20-6-2-1-3-7-20/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOGGSUASGVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
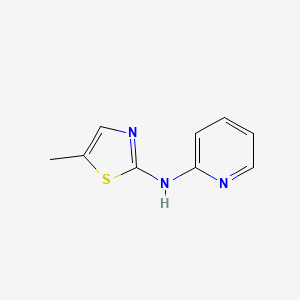
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)
![N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)

![3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2941757.png)
![(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2941760.png)
![3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2941761.png)
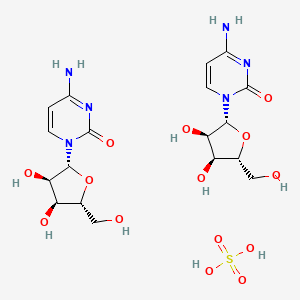
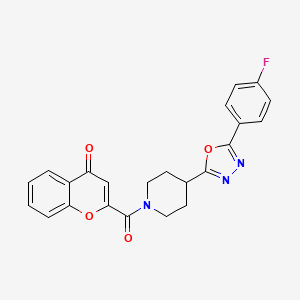
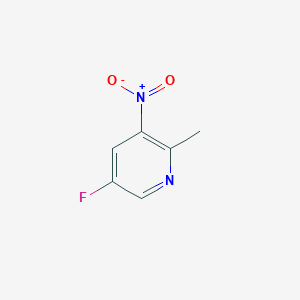
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)
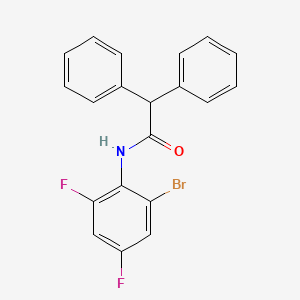
![4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B2941770.png)
![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
